molecular formula C13H8BrN3O2 B2429004 3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 926190-05-8

3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Katalognummer B2429004
CAS-Nummer: 926190-05-8
Molekulargewicht: 318.13
InChI-Schlüssel: XGVODAZGSNXXPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid” is an organic compound that belongs to the pyrazoles family. It has a CAS Number of 926190-05-8 and a molecular weight of 318.13 . The compound is a powder at room temperature .


Molecular Structure Analysis

Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a CAS Number of 926190-05-8 and a molecular weight of 318.13 .

Wissenschaftliche Forschungsanwendungen

  • Regiospecific Synthesis and Structural Analysis : Kumarasinghe et al. (2009) discussed the regiospecific synthesis of pyrazole derivatives including a compound similar to the queried chemical. The study emphasized the importance of X-ray analysis for unambiguous structure determination, highlighting the compound's use in detailed structural studies (Kumarasinghe, Hruby, & Nichol, 2009).

  • Biomedical Applications : Ryzhkova et al. (2020) synthesized a compound similar to the one , exploring its potential in biomedical applications, particularly for the regulation of inflammatory diseases. This was supported by docking studies conducted in their research (Ryzhkova, Ryzhkov, & Elinson, 2020).

  • Synthesis of Novel Heterocyclic Compounds with Antibacterial Activities : El-Hashash et al. (2015) utilized a similar bromophenyl compound to prepare a series of heterocyclic compounds with expected antibacterial activities. This research underscores the compound's role in developing new pharmaceutical agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

  • Optical Nonlinearity and Potential in Optical Limiting Applications : Chandrakantha et al. (2013) studied the optical nonlinearity of N-substituted pyrazole derivatives. They found that certain compounds, including one structurally similar to the queried chemical, are potential candidates for optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

  • Use in Dye-Sensitized Solar Cells : Robson et al. (2013) synthesized organic dyes incorporating a cyano-prop-enoic acid moiety for use in dye-sensitized solar cells. They demonstrated that such compounds can achieve high power conversion efficiencies, indicating their potential in renewable energy technologies (Robson, Hu, Meyer, & Berlinguette, 2013).

  • Synthesis and Antimicrobial Activity of Heterocyclic Schiff Bases : Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives and evaluated their antimicrobial activities. This research points to the potential use of such compounds in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 .

Eigenschaften

IUPAC Name

(E)-3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-11-4-2-1-3-10(11)12-9(7-16-17-12)5-8(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVODAZGSNXXPY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C=C(C#N)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.